Bis(maleimidoethoxy)propane

概要

説明

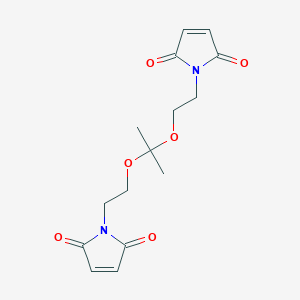

Bis(maleimidoethoxy)propane (BMEP; CAS 118377-62-1) is a homobifunctional cross-linking reagent containing two maleimide groups linked via a ketal-based spacer (acetone ketal) . Its molecular formula is C₁₅H₁₈N₂O₆, and it is designed for reversible protein conjugation. BMEP’s primary application lies in biomedical research, particularly in constructing immunotoxins by cross-linking toxins (e.g., diphtheria toxin) to antibodies. Its key advantage is pH-dependent cleavage: stable at physiological (pH 7.4) and storage (pH 8.4) conditions but rapidly dissociates in acidic environments (pH ~5.4), mimicking endosomal/lysosomal vesicles .

準備方法

Synthetic Routes and Reaction Conditions: Bis(maleimidoethoxy)propane can be synthesized through a reaction involving maleic anhydride and a suitable diamine. The reaction typically proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide groups. The reaction conditions often involve heating the reactants in an appropriate solvent, such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction temperatures and the use of catalysts to enhance the reaction rate and yield. The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

化学反応の分析

Types of Reactions: Bis(maleimidoethoxy)propane undergoes several types of chemical reactions, including:

Addition Reactions: The maleimide groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Cycloaddition Reactions: The compound can undergo Diels-Alder reactions with dienes to form cyclohexene derivatives.

Polymerization Reactions: this compound can be used as a cross-linking agent in the polymerization of various monomers.

Common Reagents and Conditions:

Nucleophiles: Amines and thiols are commonly used in addition reactions with this compound.

Catalysts: Lewis acids or bases may be used to catalyze cycloaddition reactions.

Solvents: Dimethylformamide, dichloromethane, and toluene are frequently used solvents in these reactions.

Major Products:

Michael Addition Products: These include adducts formed with amines or thiols.

Cycloaddition Products: Cyclohexene derivatives are formed through Diels-Alder reactions.

Cross-linked Polymers: These are formed when this compound is used as a cross-linking agent in polymerization reactions.

科学的研究の応用

Chemistry: Bis(maleimidoethoxy)propane is widely used as a cross-linking reagent in the synthesis of polymers and hydrogels. Its ability to form strong covalent bonds makes it valuable in the preparation of materials with enhanced mechanical and thermal properties.

Biology: In biological research, this compound is used to cross-link proteins and other biomolecules. This application is particularly useful in studying protein-protein interactions and in the development of protein-based therapeutics.

Industry: this compound is used in the production of high-performance composites and adhesives. Its ability to enhance the mechanical properties of materials makes it valuable in the aerospace and automotive industries.

作用機序

Mechanism: The primary mechanism by which bis(maleimidoethoxy)propane exerts its effects is through the formation of covalent bonds with nucleophilic groups on other molecules. The maleimide groups react with thiols, amines, and other nucleophiles to form stable thioether or amide linkages .

Molecular Targets and Pathways: In biological systems, this compound targets sulfhydryl groups on proteins, leading to the formation of cross-linked protein structures. This cross-linking can affect protein function and stability, making it a useful tool in biochemical research .

類似化合物との比較

Structural and Functional Comparison with Ortho Esters and Acetals

BMEP belongs to a class of acid-cleavable cross-linkers, alongside ortho esters and acetals. A 1989 study by Srinivasachar and Neville compared their cleavage kinetics and stability:

| Property | BMEP (Ketal) | Ortho Esters | Acetals |

|---|---|---|---|

| Cleavage Rate (pH 5.4) | Intermediate (~hours) | Fastest (~minutes) | Slowest (~days) |

| Stability (pH 7.4) | ~100x stable | ~100x stable | ~100x stable |

| Reactive Groups | Maleimide | Maleimide | Maleimide/NHS ester |

| Applications | Immunotoxins | Short-term blocking | Long-term conjugation |

BMEP’s intermediate cleavage rate and ketal spacer make it ideal for controlled release in cellular targeting, balancing the rapid dissociation of ortho esters and the prolonged stability of acetals .

Comparison with Aromatic Maleimides (e.g., BMI 5000)

BMEP differs structurally from aromatic maleimides like BMI 5000 (CAS 144246-42-4), which features bis(3-ethyl-5-methyl-4-maleimido phenyl)methane (C₂₇H₂₆N₂O₄ ) . Key distinctions include:

| Property | BMEP | BMI 5000 |

|---|---|---|

| Backbone | Aliphatic (ketal) | Aromatic (phenylmethane) |

| Molecular Weight | 322.32 g/mol | 442.51 g/mol |

| Thermal Stability | Moderate | High (suitable for polymers) |

| Cleavage Mechanism | Acid-labile | Not acid-cleavable |

| Applications | Biomedical conjugates | High-performance resins, adhesives |

BMI 5000’s aromatic structure enhances thermal stability, making it suitable for industrial polymers, whereas BMEP’s aliphatic ketal enables pH-responsive applications .

Comparison with Epoxy Cross-Linkers (e.g., BADGE)

Bisphenol A diglycidyl ether (BADGE; CAS 1675-54-3) is an epoxy-based cross-linker used in coatings and composites. Unlike BMEP, BADGE reacts with amines or hydroxyl groups and lacks acid-cleavability:

BADGE’s irreversible cross-linking contrasts with BMEP’s reversible mechanism, highlighting their divergent roles in biomedical vs. industrial contexts .

生物活性

Bis(maleimidoethoxy)propane (BMEP) is a bifunctional cross-linking reagent that has garnered attention in biochemical research due to its unique properties and applications in protein modification. This article reviews the biological activity of BMEP, focusing on its mechanisms of action, applications in immunology, and potential therapeutic uses.

BMEP is characterized by its maleimide functional groups, which react selectively with thiol groups in proteins, enabling the formation of stable covalent bonds. This property is particularly useful in creating immunotoxins and other bioconjugates.

The primary mechanism through which BMEP exerts its biological activity involves the cross-linking of proteins. The maleimide groups react with free thiol groups on cysteine residues, leading to the formation of thioether bonds. This reaction is pH-sensitive, with optimal activity observed under mildly acidic conditions (pH 5.4), mimicking the environment of cellular vesicles .

Stability and Cleavage

BMEP exhibits remarkable stability at physiological pH (7.4) but can be cleaved under acidic conditions, allowing for controlled release of conjugated proteins. This feature is crucial for applications where reversible binding is advantageous, such as in targeted drug delivery systems .

Applications in Immunology

BMEP has been utilized in the development of immunotoxins—fusion proteins that combine a toxin with an antibody or antibody fragment targeting specific cells. Research has demonstrated that BMEP-based immunotoxins can effectively ablate T-cells expressing CD3, leading to significant tumor regression in animal models .

Case Study: Immunotoxin Development

In a study involving the use of BMEP to create a holo-immunotoxin directed at human CD3, researchers found that mice treated with this conjugate exhibited complete tumor regression without residual scarring or tumor presence upon autopsy . This highlights the potential of BMEP in cancer therapy through targeted cellular destruction.

Comparative Analysis of Cross-Linkers

To better understand the efficacy of BMEP compared to other cross-linking agents, a comparative analysis was conducted. The following table summarizes key attributes:

| Cross-Linker | Reactivity with Thiols | Stability at pH 7.4 | Cleavage Rate at pH 5.4 | Application Area |

|---|---|---|---|---|

| This compound (BMEP) | High | High | Moderate | Immunotoxins, drug delivery |

| Acetone ketal | Moderate | Moderate | Fast | Protein stabilization |

| N-hydroxysuccinimide ester | Low | High | Slow | General bioconjugation |

Research Findings

Recent studies have focused on optimizing the use of BMEP in various applications:

- Protein Conjugation : BMEP has been successfully used to conjugate diphtheria toxin to antibodies, enhancing specificity and reducing off-target effects .

- Therapeutic Applications : The ability to create stable immunotoxins using BMEP has led to advancements in targeted cancer therapies, showing promise in preclinical trials .

- Controlled Release Systems : Research indicates that BMEP can be integrated into drug delivery systems that release therapeutic agents upon reaching acidic tumor microenvironments .

Q & A

Basic Research Questions

Q. What are the critical methodological considerations when using BMEP as a heterobifunctional cross-linker in protein conjugation experiments?

BMEP’s reactivity depends on its maleimide groups, which target thiol residues in proteins. Researchers must:

- Pre-reduce disulfide bonds in proteins (e.g., using dithiothreitol) to expose free thiols for BMEP binding.

- Optimize reaction pH (neutral to slightly alkaline, pH 7.0–8.0) to ensure maleimide-thiol stability while minimizing hydrolysis.

- Use molar excess ratios (e.g., 5:1 BMEP-to-protein) to maximize conjugation efficiency, followed by size-exclusion chromatography to remove unreacted BMEP .

Q. How should BMEP stock solutions be prepared and stored to maintain reactivity?

- Dissolve BMEP in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis.

- Store aliquots at –20°C under inert gas (e.g., argon) to avoid moisture absorption.

- Verify reactivity via small-scale pilot reactions before large-scale use .

Advanced Research Questions

Q. How can researchers optimize BMEP-mediated cross-linking for pH-dependent cleavage in immunotoxin design?

BMEP’s ketal group undergoes acid-catalyzed cleavage (e.g., in endosomes, pH ~5.4). To balance stability and cleavage:

- Perform time-course studies at pH 5.4 (simulating intracellular vesicles) and pH 7.4 (extracellular conditions) using SDS-PAGE or HPLC to monitor conjugate integrity.

- Adjust cross-linker density (e.g., 2–4 BMEP molecules per antibody) to ensure toxin release while maintaining plasma stability. Data from diphtheria toxin (DT) conjugates show BMEP cleaves 10× faster at pH 5.4 vs. 7.4 .

Q. What analytical techniques resolve contradictions in BMEP cross-linking efficiency data?

Discrepancies may arise from protein steric hindrance or hydrolysis. Mitigation strategies include:

- Mass spectrometry : Confirm conjugation stoichiometry and identify hydrolyzed BMEP adducts.

- Circular dichroism (CD) : Assess structural perturbations in proteins post-conjugation.

- Functional assays : Compare toxin activity pre- and post-conjugation (e.g., cell viability assays for immunotoxins) .

Q. How does BMEP compare to other acid-cleavable cross-linkers (e.g., ortho esters, acetals) in immunotoxin efficacy?

- Ortho esters (fast cleavage at pH 5.4) risk premature hydrolysis in circulation, reducing efficacy.

- Acetals (slow cleavage) delay toxin release, compromising cytotoxicity.

- BMEP’s ketal group offers intermediate cleavage rates (t½ ~30 min at pH 5.4 vs. >48 hr at pH 7.4), making it optimal for balancing stability and activity. DT-BMEP conjugates show 90% cytotoxicity in vitro, outperforming acetal-based analogs .

Q. What controls are essential in BMEP-based experiments to validate specificity?

- Negative controls : Omit BMEP to confirm conjugation-dependent effects.

- Hydrolysis controls : Incubate conjugates at pH 7.4 to assess off-target cleavage.

- Competitive inhibition : Add excess free thiols (e.g., cysteine) to block BMEP binding and verify target specificity .

Q. Methodological Guidance

Q. How can researchers adapt BMEP for novel protein-protein conjugation systems?

- Step 1 : Screen proteins for solvent compatibility (e.g., DMSO tolerance).

- Step 2 : Titrate BMEP concentrations (1–10 mM) to minimize aggregation.

- Step 3 : Use fluorescence resonance energy transfer (FRET) or Förster resonance energy transfer (FRET) to monitor real-time conjugation kinetics .

Q. What statistical frameworks are suitable for analyzing BMEP cross-linking data?

特性

IUPAC Name |

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propan-2-yloxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-15(2,22-9-7-16-11(18)3-4-12(16)19)23-10-8-17-13(20)5-6-14(17)21/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWFYTWZTJWMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OCCN1C(=O)C=CC1=O)OCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152105 | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118377-62-1 | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。